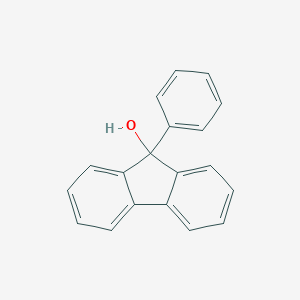

9-Phenyl-9-fluorenol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 9-Phenyl-9-fluorenol involves chemoselective procedures that allow for the introduction of the 9-phenyl-9-fluorenyl protecting group into amines, acids, alcohols, sulfonamides, amides, and thiols. These methods highlight the versatility and efficiency of synthesizing this compound, showcasing excellent yields and rapid procedures using specific reagents like 9-chloro-9-phenylfluorene for amines and alcohols protection (Soley & Taylor, 2019).

Molecular Structure Analysis

The molecular structure of 9-Phenyl-9-fluorenol is characterized by its semi-rigid nature and the various packing modes dictated by the 9-substituents. X-ray crystal structures have revealed that despite the compounds' similarities, their packing modes differ significantly. For instance, the 9-methylfluoren-9-ol forms H-bonded tetramers, while the 9-phenyl derivative forms H-bonded dimers, indicating a significant influence of substituent size on the crystal packing and hydrogen bonding patterns (Csöregh, Czugler, & Weber, 1993).

Chemical Reactions and Properties

9-Phenyl-9-fluorenol participates in various chemical reactions, highlighting its reactivity and functional versatility. An example includes its reaction with thionyl chloride, leading to unexpected products due to its unique structure and reactivity patterns. Such reactions underscore the compound's potential for diverse chemical manipulations and its role in synthesizing novel compounds (Robinson, Hou, & Meyers, 1998).

Physical Properties Analysis

The study of 9-Phenyl-9-fluorenol's physical properties, such as its crystallographic symmetry and packing coefficients, provides insight into its solid-state characteristics. The compound's ability to form different hydrogen-bonded structures and its low packing coefficient in some derivatives highlight the impact of the 9-substituents on its physical properties, contributing to a deeper understanding of its solid-state behavior and potential applications (Csöregh, Czugler, & Weber, 1993).

Chemical Properties Analysis

9-Phenyl-9-fluorenol's chemical properties, including its reactivity towards different chemical groups and its role as a protecting group for amines and alcohols, are central to its applications in synthetic chemistry. The mild, rapid, and chemoselective procedures for introducing the 9-phenyl-9-fluorenyl group underscore its utility in protecting sensitive functional groups during complex synthetic routes, showcasing its importance in the development of novel organic compounds (Soley & Taylor, 2019).

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Trisphosphine Alkoxide Complexes

- Summary of the Application : 9-Phenyl-9-fluorenol is used as a reagent in the synthesis of trisphosphine alkoxide complexes .

Application 2: Preparation of 2,2′-Biphenol Monobenzoate

- Summary of the Application : 9-Phenyl-9-fluorenol may be useful in the preparation of 2,2′-biphenol monobenzoate . It is also a convenient source of the 9-phenylfluorenyl cation .

Application 3: Organic Light-Emitting Diodes (OLEDs)

- Summary of the Application : 9-Phenyl-9-fluorenol is used in the development of efficient and stable sky blue OLEDs. The 9-phenyl-9-fluorenyl substituent has been found to improve the electroluminescence (EL) performance and the operational stability of blue OLEDs based on thermally activated delay fluorescent (TADF) emitters .

- Results or Outcomes : Sky blue OLEDs based on 4-DPFCzAIAd containing 9-phenyl-9-fluorenyl substituents exhibit excellent comprehensive EL performance with a maximum external quantum efficiency of 28.2% and a long LT50 (time to 50% of initial luminance) of 178 h at an initial luminance of 500 cd m −2 .

Application 4: Nitrogen Protection in Enantiospecific Synthesis

- Summary of the Application : The 9-Phenyl-9-fluorenyl (Pf) group has proven to be an outstanding choice for protecting the α-center of the amino acid derivatives against epimerization . This is particularly useful in enantiospecific synthesis, where it is crucial to prevent racemization of enantiopure starting materials .

- Results or Outcomes : The Pf group has been shown to be effective in preventing racemization in α-amino compounds, and its use in enantiospecific synthesis has been reported in some 250 papers and patents .

Safety And Hazards

The safety data sheet for 9-Phenyl-9-fluorenol suggests avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound56. If swallowed, immediate medical assistance should be sought5.

Zukünftige Richtungen

The 9-Phenyl-9-fluorenyl group has proven to be an outstanding choice for protecting the α-center of the amino acid derivatives against epimerization7. Some 250 papers and patents have been published on the chemistry of the Pf group acting as a protecting group on nitrogen7.

Eigenschaften

IUPAC Name |

9-phenylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPHBDAPVWFPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180283 | |

| Record name | 9-Phenyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Phenyl-9-fluorenol | |

CAS RN |

25603-67-2 | |

| Record name | 9-Phenyl-9-fluorenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025603672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25603-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Phenyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate](/img/structure/B15104.png)

![diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B15109.png)

![[4-(Methylsulfonylsulfanylmethyl)phenyl]methanol](/img/structure/B15131.png)

![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)